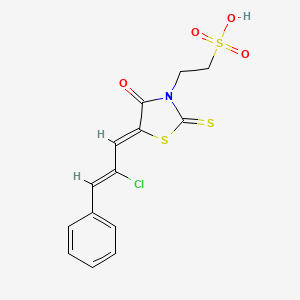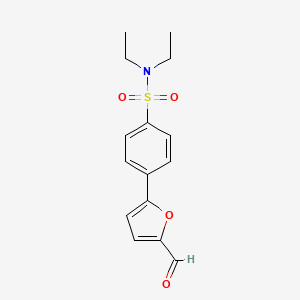
N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C15H17NO4S and a molecular weight of 307.36 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a furan ring and a benzenesulfonamide group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-(5-formylfuran-2-yl)benzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is N,N-diethyl-4-(5-carboxyfuran-2-yl)benzenesulfonamide.
Reduction: The major product is N,N-diethyl-4-(5-hydroxymethylfuran-2-yl)benzenesulfonamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The sulfonamide group can also interact with various biological targets, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethyl-4-(5-methylfuran-2-yl)benzenesulfonamide
- N,N-diethyl-4-(5-nitrofuran-2-yl)benzenesulfonamide
- N,N-diethyl-4-(5-chlorofuran-2-yl)benzenesulfonamide
Uniqueness
N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide is unique due to the presence of the formyl group, which allows for specific chemical reactions and interactions that are not possible with the other similar compounds. This makes it particularly valuable in research applications where selective modification of proteins or other biomolecules is required .
Propiedades
IUPAC Name |
N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-3-16(4-2)21(18,19)14-8-5-12(6-9-14)15-10-7-13(11-17)20-15/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTRKFQLJJWBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2702270.png)
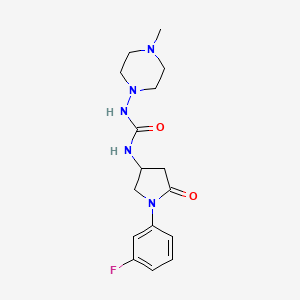
![(3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B2702272.png)
![2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2702273.png)
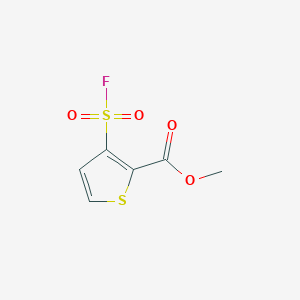
![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)
![(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-4-METHYL-N-OXIDOANILINIUM](/img/structure/B2702279.png)
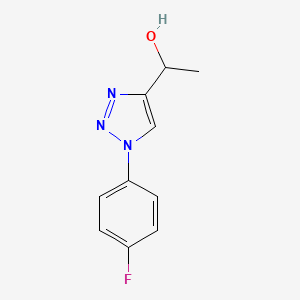
![Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate](/img/structure/B2702281.png)
![2-(1,2-benzoxazol-3-yl)-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2702285.png)
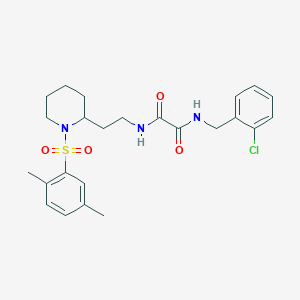
![3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide](/img/structure/B2702288.png)
